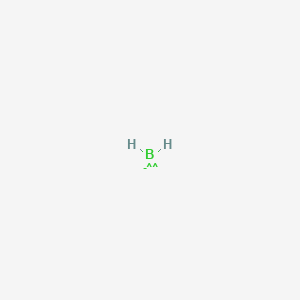

N,N'-diformyldityrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

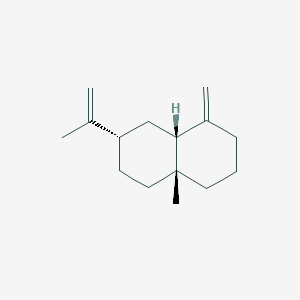

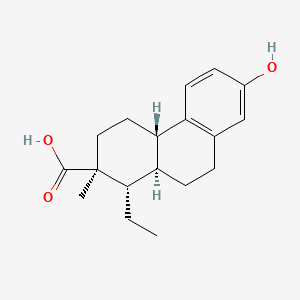

N,N'-diformyldityrosine is a member of biphenyls and a N-formyl amino acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a dityrosine.

Applications De Recherche Scientifique

Biosynthesis of Unnatural Amino Acids

Genetic code expansion technology utilizes noncanonical amino acids (ncAAs) for creating semisynthetic organisms with applications in biochemical and biomedical research. The synthesis of O-methyltyrosine (OMeY), an example of an ncAA, involves converting tyrosine through a metabolic pathway derived from marformycins biosynthesis. This technology enhances the utility of genetic code expansion in multicellular organisms and provides valuable models for biological and biomedical studies (Wu et al., 2022).

Nitrogen Metabolism in Plants

Nitrogen metabolism in plants, crucial for plant growth and crop quality, involves assimilating inorganic nitrogen into organic forms like amino acids. Metabolomics, a global biochemical approach, is used to study nitrogen metabolism, providing insights into plant growth and improvements in crop and vegetable quality (Kusano et al., 2011).

Quorum-Quenching Enzymes in Bacteria

In gram-negative bacteria, N-acyl homoserine lactone (AHL) molecules, also known as autoinducers, regulate various biological functions. Bacillus species produce enzymes that inactivate AHLs, impacting bacterial communication and virulence factor production. This research could influence the development of new antibacterial strategies (Dong et al., 2002).

Biotechnological Applications in Bioinformatics

Bioinformatics applications have transformed research in life sciences, allowing for the collection, analysis, and interpretation of diverse scientific data such as DNA, RNA, and amino acid sequences. This advancement has led to the development of novel bioinformatics tools for genome annotation, gene expression analyses, and the creation of bioinformatics-based devices and predictive applications in biomedical research (Sousa et al., 2016).

Genetic Algorithms in Protein Structure Prediction

Genetic algorithms, a form of machine learning, are used in bioinformatics for protein structure prediction. This approach helps predict the structure and changes in the shape of protein molecules or amino acid sequences, contributing significantly to drug design and medical research (Rout et al., 2017).

Chemical Biology and Medicinal Chemistry

Aryl fluorosulfates, engaging amino acid residues like tyrosine, lysine, serine, and histidine, have become crucial in chemical biology and medicinal chemistry. Their application in chemogenomic and chemoproteomic techniques shows promise for drug discovery and biomedical research (Jones, 2018).

Propriétés

Nom du produit |

N,N'-diformyldityrosine |

|---|---|

Formule moléculaire |

C20H20N2O8 |

Poids moléculaire |

416.4 g/mol |

Nom IUPAC |

3-[3-[5-(2-carboxy-2-formamidoethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-2-formamidopropanoic acid |

InChI |

InChI=1S/C20H20N2O8/c23-9-21-15(19(27)28)7-11-1-3-17(25)13(5-11)14-6-12(2-4-18(14)26)8-16(20(29)30)22-10-24/h1-6,9-10,15-16,25-26H,7-8H2,(H,21,23)(H,22,24)(H,27,28)(H,29,30) |

Clé InChI |

OUNKRBSXIMLJRR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1CC(C(=O)O)NC=O)C2=C(C=CC(=C2)CC(C(=O)O)NC=O)O)O |

Synonymes |

N,N'-bisformyl dityrosine N,N'-bisformyldityrosine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2-Diacetyloxy-1-(6-oxo-2,3-dihydropyran-2-yl)heptan-3-yl] acetate](/img/structure/B1252432.png)

![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252438.png)

![Heptacyclo[31.3.1.1(3,7).1(9,13).1(15,19).1(21,25).1(27,31)]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene](/img/structure/B1252439.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B1252441.png)

![(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1252447.png)